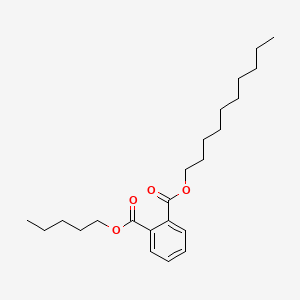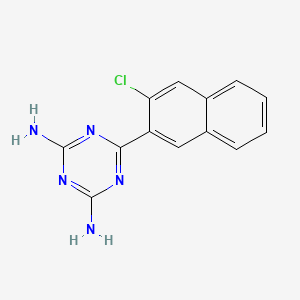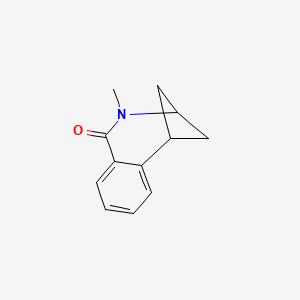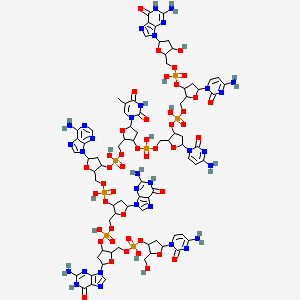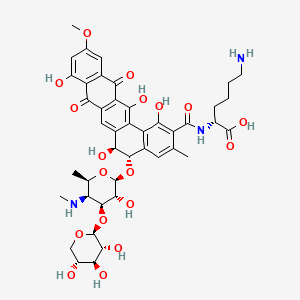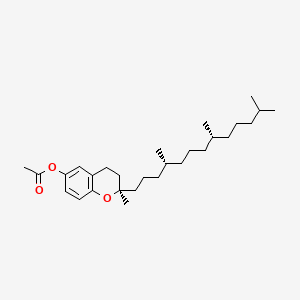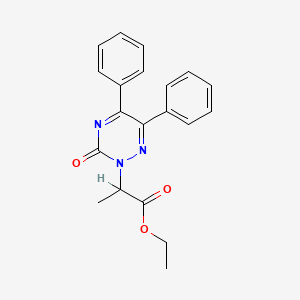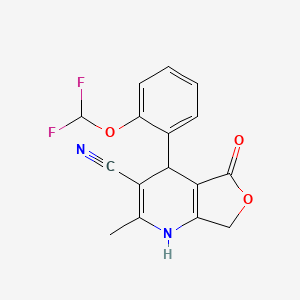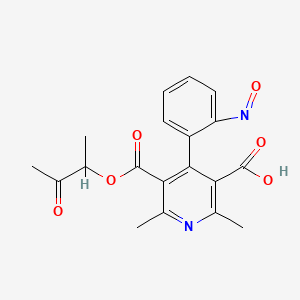
Cis-3,5-Dimethoxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3,5-Dimethoxystilbene is a natural phenolic compound found in the bark of certain pine species, such as jack pine (Pinus bunksiuna) . It is a type of stilbene, which is a class of compounds known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-3,5-Dimethoxystilbene can be synthesized through various chemical reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions typically include the use of a strong base, such as sodium hydride, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the bark of jack pine. The extraction process includes solvent extraction using benzene or other organic solvents, followed by purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cis-3,5-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the stilbene into its corresponding quinone or other oxidized products.
Reduction: Reduction reactions can convert the double bond in the stilbene to a single bond, forming a dihydrostilbene.
Substitution: Substitution reactions can occur at the methoxy groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydrostilbenes, and various substituted derivatives .
Scientific Research Applications
Cis-3,5-Dimethoxystilbene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits nematicidal activity, making it useful in studies related to pest control.
Industry: It is used in the production of certain polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which cis-3,5-dimethoxystilbene exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Nematicidal Activity: It disrupts the cellular functions of nematodes, leading to their immobilization and death.
Comparison with Similar Compounds
Cis-3,5-Dimethoxystilbene can be compared with other similar compounds, such as:
Trans-3,5-Dimethoxystilbene: The trans isomer has similar biological activities but differs in its spatial arrangement, which can affect its reactivity and potency.
List of Similar Compounds
- Trans-3,5-Dimethoxystilbene
- Resveratrol
- Pinosylvin
- Pterostilbene
Properties
CAS No. |
21956-55-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8- |
InChI Key |
BIYGTLDPTJMNET-HJWRWDBZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC |
melting_point |
56 - 57 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



